VA5 vs. NC9 and VA4: Direct Head-to-Head Comparison of TG2 Transamidase Activity Inhibition in U87 Cells
In a direct cellular assay, VA5 at 10 µM reduced ionomycin-activated TG2 transamidating activity in U87 glioblastoma cells to 15% of DMSO control levels, a suppression magnitude indistinguishable from the structurally distinct irreversible inhibitors NC9 and VA4 tested at identical concentrations [1]. This demonstrates that VA5 achieves comparable on-target transamidase inhibition despite divergent chemical scaffolds (coumarin-piperazine-acrylamide vs. dansyl-peptide for NC9), confirming functional equivalence in suppressing the transamidation arm of TG2 activity.
| Evidence Dimension | TG2 transamidating activity inhibition |
|---|---|
| Target Compound Data | ~85% inhibition at 10 µM |
| Comparator Or Baseline | NC9: ~85% inhibition at 10 µM; VA4: ~85% inhibition at 10 µM |
| Quantified Difference | No significant difference (<5% variance) |
| Conditions | U87 cells pretreated with inhibitor for 1 hr, then stimulated with 1 µM ionomycin for 3 hr in presence of inhibitor |
Why This Matters
Procurement of VA5 over NC9 or VA4 may be driven by scaffold-specific considerations (e.g., synthetic tractability, cost) without compromising functional transamidase inhibition potency.
- [1] Figure 3B in: Katt WP, Antonyak MA, Cerione RA. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival. Oncogene. 2017;36(21):2981-2990. View Source
